1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each adding one of the substituents to the benzene ring. The order of these steps would depend on the reactivity of the substituents. For example, bromination and fluorination of benzene typically require harsh conditions, while the addition of an ethylaminomethyl group might be achieved through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar, hexagonal benzene ring at its core. The bromine, fluorine, and ethylaminomethyl substituents would project out from this plane. The exact geometry would depend on the relative positions of these substituents .Chemical Reactions Analysis
As an organic compound containing a benzene ring, “1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene” could participate in various chemical reactions. The bromine and fluorine atoms might be replaced by other groups in substitution reactions. The ethylaminomethyl group could also be modified, for example through reactions involving the amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene” would be influenced by its structure. For example, the presence of the electronegative bromine and fluorine atoms might make the compound polar, affecting its solubility in different solvents .Scientific Research Applications
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Electrochemical Bromofunctionalization of Alkenes
- Field : Organic & Biomolecular Chemistry .
- Application : This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor .
- Method : Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields . The optimal concentration of hydrobromic acid was identified at 180 mM .
- Results : Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .
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Carcinogenicity of Industrial Chemical Intermediates
- Field : Carcinogenicity Research .
- Application : 1-Bromo-3-chloropropane is an intermediate in the manufacture of a wide range of pharmaceuticals, some pesticides, and other chemicals .
- Method : The International Agency for Research on Cancer (IARC) in Lyon, France, conducted an evaluation of the carcinogenicity of five High Production Volume chemicals .
- Results : 1-Butyl glycidyl ether and 1-bromo-3-chloropropane were classified as possibly carcinogenic to humans (Group 2B), on the basis of sufficient evidence of carcinogenicity in experimental animals .
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Reaction of 1-bromo-3,3,3-trifluoropropene with Hydroxyl Free Radical
- Field : Theoretical Chemistry .
- Application : This research provided detailed potential energy profile for the reaction of 1-bromo-3,3,3-trifluoropropene (CF 3 CHCBrH) with hydroxyl (OH) free radical .
- Method : Six distinct reaction pathways of 1-bromo-3,3,3-trifluoropropene (BTP) with OH are investigated .
- Results : The reaction enthalpies and energy barriers are determined .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(3-bromo-2-fluorophenyl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-2-12-6-7-4-3-5-8(10)9(7)11/h3-5,12H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRNGOKGZQVRLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C(=CC=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742810 |
Source
|
Record name | N-[(3-Bromo-2-fluorophenyl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene | |
CAS RN |
1355248-08-6 |
Source
|
Record name | Benzenemethanamine, 3-bromo-N-ethyl-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(3-Bromo-2-fluorophenyl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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